4-Bromo-3-iodoquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H5BrIN |
|---|---|
Molecular Weight |
333.95 g/mol |
IUPAC Name |
4-bromo-3-iodoquinoline |
InChI |
InChI=1S/C9H5BrIN/c10-9-6-3-1-2-4-8(6)12-5-7(9)11/h1-5H |
InChI Key |
PRKAEXGRZCYRQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)I)Br |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo 3 Iodoquinoline and Analogues
Halogenation Protocols for Quinoline (B57606) Scaffolds
The direct halogenation of the quinoline ring system is a primary strategy for introducing bromine and iodine atoms. The regioselectivity of these reactions is a critical aspect, governed by the electronic properties of the quinoline nucleus and the specific halogenating agents and reaction conditions employed.
Regioselective Bromination Strategies for Quinoline Derivatives
The introduction of a bromine atom onto the quinoline ring can be achieved through various methods, with the position of substitution being highly dependent on the reaction conditions and the presence of directing groups. For instance, the bromination of quinoline and its substituted derivatives using N-bromosuccinimide (NBS) in concentrated sulfuric acid leads to substitution exclusively in the benzene (B151609) ring portion of the molecule. researchgate.net
A metal-free approach for the C5-selective halogenation of quinoline derivatives has been developed using N-halosuccinimides (NCS, NBS, and NIS) in water. rsc.org This method is notable for its mild conditions and lack of additional oxidants or additives. rsc.org For 8-substituted quinolines, a remote C5–H halogenation can be achieved using trihaloisocyanuric acids as the halogen source in a metal-free system. nih.govrsc.org This method demonstrates high regioselectivity and functional group tolerance. nih.govrsc.org Furthermore, copper-promoted C5-selective bromination of 8-aminoquinoline (B160924) amides has been accomplished using alkyl bromides as the halogen source. beilstein-journals.org
The synthesis of 3-bromoquinoline (B21735) derivatives can be realized through a formal [4 + 2]-cycloaddition between an N-aryliminium ion, generated from an arylmethyl azide (B81097), and a 1-bromoalkyne. acs.org This method offers a regioselective route to 3-brominated quinolines. acs.org
Table 1: Regioselective Bromination Methods for Quinoline Derivatives
| Method | Reagent(s) | Position of Bromination | Key Features |
| NBS in H₂SO₄ | N-Bromosuccinimide | Benzene Ring | Exclusive bromination of the homocyclic part. researchgate.net |
| Aqueous Halogenation | N-Bromosuccinimide (NBS) | C5 | Metal-free, mild conditions. rsc.org |
| Remote C-H Halogenation | Tribromoisocyanuric acid (TBCA) | C5 (of 8-substituted quinolines) | Metal-free, high regioselectivity. nih.govrsc.org |
| Copper-Promoted Bromination | Alkyl bromides, Copper catalyst | C5 (of 8-aminoquinoline amides) | Selective for 8-aminoquinoline derivatives. beilstein-journals.org |
| [4+2] Cycloaddition | Arylmethyl azide, 1-Bromoalkyne | C3 | Regioselective synthesis of 3-bromoquinolines. acs.org |
Regioselective Iodination Protocols (e.g., C3-Selective Iodination of Quinolines)
The introduction of iodine at the C3 position of the quinoline ring is a valuable transformation, providing a handle for further synthetic modifications. A notable method for achieving this involves the use of molecular iodine in the presence of an oxidizing agent. One such protocol utilizes molecular iodine and tert-butyl hydroperoxide (TBHP) in a suitable solvent like 1,2-dichloroethane (B1671644) (DCE) at elevated temperatures. acs.org Mechanistic studies suggest that this reaction likely proceeds through a radical intermediate. acs.orgacs.org The electron density at the C3 position is slightly higher than at C2 and C4, which is proposed to contribute to the regioselectivity of this radical-mediated iodination. acs.org
Another approach to C3-selective iodination involves a radical-based direct C–H iodination protocol that is applicable to a range of nitrogen-containing heterocycles, including quinolines and quinolones. rsc.orgnih.gov This method has been shown to be scalable and general for both electron-rich and electron-poor heteroaromatic systems. rsc.org
For the synthesis of fluoroiodo-2-phenylquinoline-4-carboxamides, a key step involves metalation directed by a fluorine atom to achieve iodination of the quinoline ring. acs.org
Table 2: C3-Selective Iodination Methods for Quinolines
| Method | Reagent(s) | Key Features |
| Molecular Iodine with Oxidant | I₂, TBHP in DCE | Proceeds via a likely radical intermediate; good for gram-scale synthesis. acs.orgacs.org |
| Direct C-H Iodination | Radical-based protocol | Applicable to a broad range of quinolines and other heterocycles. rsc.orgnih.gov |
| Fluorine-Directed Metalation | Organolithium reagent, Iodine source | Utilizes a directing group for regiocontrol. acs.org |
Sequential Halogenation Approaches for Dihaloquinolines
The synthesis of dihaloquinolines such as 4-bromo-3-iodoquinoline often relies on sequential halogenation reactions. The differential reactivity of the halogen atoms allows for selective transformations. For example, in 2-aryl-4-chloro-3-iodoquinolines, the aryl-iodo bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the aryl-chloro bond. nih.gov This reactivity difference (I > Br > Cl >> F) is attributed to the decreasing strength of the Ar–X bond. nih.gov
A common strategy for synthesizing dihaloquinolines involves a multi-step process starting from a substituted aniline (B41778). For instance, 6-bromo-4-iodoquinoline (B1287929) has been synthesized from 4-bromoaniline. atlantis-press.comresearchgate.net The process typically involves the construction of the quinoline ring, followed by chlorination and subsequent iodination. atlantis-press.com The synthesis of ethyl 4-bromo-8-iodoquinoline-2-carboxylate also involves multi-step reactions, including the bromination and iodination of a quinoline derivative followed by esterification.
The synthesis of 2,4-dihalo-8-methylquinolines has been reported, and these compounds have been subjected to azidation and hydrazination reactions, which exhibit interesting regioselective properties. mdpi.org
Cyclization and Condensation Routes for Quinoline Core Construction
The construction of the quinoline core itself is a fundamental aspect of synthesizing substituted quinolines. Various named reactions and synthetic strategies have been developed for this purpose, often starting from aniline or its derivatives.
Methods Involving Aniline and ortho-Functionalized Aniline Derivatives
Several classical methods for quinoline synthesis start with aniline or its derivatives. The Skraup synthesis, for example, involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. pharmaguideline.comnumberanalytics.com The Doebner-von Miller synthesis is a variation that uses α,β-unsaturated aldehydes or ketones, offering greater flexibility. numberanalytics.com The Combes quinoline synthesis utilizes the condensation of an aniline with a β-diketone, followed by acid-catalyzed ring closure of the intermediate Schiff base. wikipedia.org The Friedländer synthesis involves the condensation of an o-aminobenzaldehyde or o-aminoacetophenone with a compound containing an α-methylene group. pharmaguideline.com
A more recent development involves the synthesis of quinolines from aniline and two distinct amino acids, a process promoted by iodine that facilitates decarboxylation, oxidative deamination, and the selective formation of new C-N and C-C bonds. acs.org
Table 3: Classic Quinoline Syntheses from Aniline Derivatives
| Synthesis Method | Key Reactants | General Product |
| Skraup Synthesis | Aniline, Glycerol, H₂SO₄, Oxidizing Agent | Quinoline |
| Doebner-von Miller Synthesis | Aniline, α,β-Unsaturated Aldehyde/Ketone | Substituted Quinolines |
| Combes Synthesis | Aniline, β-Diketone | 2,4-Substituted Quinolines |
| Friedländer Synthesis | o-Aminobenzaldehyde/Ketone, α-Methylene Compound | Substituted Quinolines |
| Iodine-Promoted Synthesis | Aniline, Two Amino Acids | Diverse Quinolines |
Electrophilic Cyclization from Alkynylaryl Azide Precursors
An alternative and powerful strategy for constructing the quinoline ring involves the electrophilic cyclization of N-(2-alkynyl)anilines or related precursors. The intramolecular cyclization of 1-azido-2-(2-propynyl)benzene derivatives can be initiated by various electrophilic reagents such as iodine (I₂), bromine (Br₂), iodine monochloride (ICl), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS). researchgate.netnih.gov This reaction proceeds smoothly at room temperature to afford the corresponding substituted quinolines in good to high yields. researchgate.netnih.gov
Similarly, the 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines with reagents like ICl, I₂, and Br₂ provides 3-halogenated quinolines. nih.gov This methodology is tolerant of various functional groups. nih.gov The synthesis of 3-haloquinolines can also be achieved via a formal [4 + 2] cycloaddition of N-aryliminium ions, generated in situ from the rearrangement of benzylic azides, with haloacetylenes. acs.org This approach has been successfully applied to the synthesis of 3-bromo-, 3-chloro-, and 3-iodoquinolines. acs.org
Transition metal catalysts, including Au, Cu, Rh, Pd, and Ag, have also been employed to facilitate the transformation of 2-alkynyl aryl and benzyl (B1604629) azide derivatives into quinolines. documentsdelivered.com
Metal-Catalyzed Dehydrogenative Cyclization in Quinoline Synthesis
A modern and efficient approach to constructing the quinoline core is through metal-catalyzed dehydrogenative cyclization. This methodology offers a more environmentally benign alternative to classical syntheses like the Skraup or Friedländer reactions. researchgate.net Typically, this process involves the reaction of 2-aminobenzyl alcohols with carbonyl compounds (such as aldehydes and ketones) or their corresponding alcohols. nih.gov
The general mechanism proceeds through several key steps:
Oxidation: The metal catalyst, often based on ruthenium, rhodium, palladium, copper, or iridium, first facilitates the oxidation of the 2-aminobenzyl alcohol to the corresponding 2-aminobenzaldehyde. nih.gov
Aldol Condensation: The newly formed aldehyde then undergoes a cross-aldol reaction with a ketone or another aldehyde under basic conditions. nih.gov This step forms an α,β-unsaturated carbonyl intermediate.
Cyclodehydration: The final step is the intramolecular cyclization and dehydration of the intermediate to yield the quinoline ring system. researchgate.netnih.gov
Recent advancements have expanded the scope of this method. For instance, cobalt and iron catalysts have been employed for the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones or nitriles, providing quinolines in good yields under mild conditions. organic-chemistry.orgmdpi.com Single-atom iron catalysts, in particular, have shown high efficiency in acceptorless dehydrogenative coupling for quinoline synthesis. organic-chemistry.org These methods are valued for their atom economy and the use of readily available starting materials.
Synthesis of this compound via Established Procedures
The synthesis of this compound is not a trivial one-step process but typically involves a multi-step sequence that allows for the regioselective introduction of the halogen atoms. While a single, universally adopted procedure is not extensively documented, established methods for analogous compounds provide a clear blueprint. A common strategy involves the synthesis of a pre-halogenated quinoline followed by the introduction of the second halogen.
One plausible and established route is the direct C-H functionalization for iodination at the C-3 position of a 4-bromoquinoline (B50189) precursor. Research has demonstrated a metal-free, direct, and regioselective C-H iodination of N-fused heterocycles using molecular iodine, with tert-butylhydroperoxide (TBHP) as a mediator. rsc.orgrsc.org This approach is highly effective for introducing iodine specifically at the 3-position, a position that can be challenging to functionalize through classical electrophilic substitution. rsc.org
The synthesis could proceed as follows:
Formation of the Quinoline Core: A substituted aniline, such as 4-bromoaniline, can be reacted with appropriate precursors like meldrum's acid and triethyl orthoformate, followed by thermal cyclization in a high-boiling solvent like diphenyl ether to form 6-bromoquinolin-4-ol. atlantis-press.comresearchgate.net For the target compound, a similar strategy starting from 3-bromoaniline (B18343) would be required to place the bromine at the correct position if the ring is formed first.
Halogen Exchange/Introduction: If starting from a quinolin-4-one, the hydroxyl group at the 4-position can be converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). atlantis-press.com
Final Halogenation: The resulting 4-chloroquinoline (B167314) can then undergo a halogen exchange (Finkelstein reaction) with sodium iodide to yield a 4-iodoquinoline. atlantis-press.com Alternatively, and more directly for the target compound, starting with 4-bromoquinoline, a direct iodination at the 3-position can be achieved. A reported method for the synthesis of 6-bromo-3-iodoquinoline (B1374391) from 6-bromoquinoline (B19933) achieved a yield of 84% using molecular iodine and an oxidant. rsc.org
A series of 7H-indolo[2,3-c]quinolines has been synthesized starting from 3-bromo-4-iodoquinoline, confirming its role as a stable and useful intermediate in organic synthesis. tiu.edu.iq
Optimization Studies in Multi-Step Synthesis
The efficiency of multi-step syntheses is highly dependent on the optimization of each reaction step to maximize yield and purity while minimizing side products. Key parameters that are typically varied include catalysts, solvents, temperature, reaction time, and the stoichiometry of reagents.
A prime example of such optimization is found in the direct C-3 iodination of quinolines. rsc.org Initial attempts using various oxidants at room temperature showed no reaction. Success was first achieved using tert-butylhydroperoxide (TBHP) as the oxidant, which afforded 3-iodoquinoline (B1589721) in a 23% yield. By systematically adjusting the reaction conditions, researchers significantly improved the outcome.
Table 1: Optimization of the Direct C-3 Iodination of Quinoline
| Entry | Oxidant | Equivalents of TBHP | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1-6 | Various | - | Room Temp | 0 |
| 7 | TBHP | 3 | Room Temp | 23 |
| 8 | TBHP | 3 | 80 | 34 |
| 9 | TBHP | 6 | 80 | 75 |
| 10 | TBHP | 8 | 80 | 92 |
| 11 | DTBP | 8 | 80 | 82 |
| 12 | NIS | - | 80 | 81 |
Data sourced from a study on the regioselective C-H iodination of N-fused heterocycles. rsc.org DTBP (di-tert-butylperoxide) and NIS (N-iodosuccinimide) were also tested. This table demonstrates that increasing the temperature and the amount of TBHP dramatically increased the yield of the desired 3-iodoquinoline.
Further optimization studies are prevalent in the synthesis of complex quinoline derivatives. For instance, in the preparation of antimalarial 4(1H)-quinolone-3-diarylethers, reaction conditions for Suzuki couplings and ether deprotection steps were meticulously evaluated. acs.org When attempting to selectively cleave a 4-methoxy group in the presence of a 7-methoxy group, various deprotection methods like using different equivalents of BBr₃ or refluxing in aqueous HBr were tested to find the optimal conditions that prevent cleavage of both ethers. acs.org Similarly, the optimization of iodo-magnesium exchange reactions for creating functionalized quinolines involved adjusting reagents to improve the selectivity and yield of the desired alcohol product over ketone byproducts. worktribe.com These examples underscore the critical role of systematic optimization in achieving efficient and selective multi-step syntheses of complex molecules like this compound.
Reactivity Profiles and Transformational Chemistry of 4 Bromo 3 Iodoquinoline
Chemoselective and Regioselective Functionalization of Dihalogenated Quinolines
The presence of both bromine and iodine on the quinoline (B57606) ring allows for selective reactions at either the C-3 or C-4 position, a concept rooted in the differential reactivity of the carbon-halogen bonds.
Differential Reactivity of Bromine and Iodine Substituents in Cross-Coupling
In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of halogens follows the general trend of I > Br > Cl > F. This hierarchy is primarily attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to the palladium(0) catalyst. This inherent difference in reactivity forms the basis for the chemoselective functionalization of 4-bromo-3-iodoquinoline.
For instance, in Sonogashira coupling reactions involving di-substituted aryl or vinyl halides, such as 2-bromo-4-iodo-quinoline, the alkyne preferentially couples at the site of the more reactive iodide substituent. This principle is directly applicable to this compound, where the initial cross-coupling event is anticipated to occur selectively at the C-3 position, leaving the C-4 bromine atom intact for subsequent transformations.
Strategies for Achieving Position-Specific Transformations
Achieving position-specific transformations on dihalogenated quinolines like this compound hinges on exploiting the differential reactivity of the C-I and C-Br bonds. By carefully selecting the reaction conditions, including the catalyst, ligands, base, and temperature, chemists can direct the functionalization to a specific halogen-bearing carbon.
A primary strategy involves a sequential cross-coupling approach. The first reaction, typically performed under milder conditions, targets the more reactive C-I bond. Following the successful functionalization at the C-3 position, a second, often more forcing, cross-coupling reaction can be employed to modify the less reactive C-Br bond at the C-4 position. This stepwise approach allows for the introduction of two different substituents in a controlled and predictable manner.
Furthermore, the choice of the palladium catalyst and, crucially, the phosphine (B1218219) ligand can influence the regioselectivity of the reaction. In some cases, specific ligand systems can alter the typical reactivity order or enhance the selectivity for one halogen over the other, providing an additional layer of control over the synthetic outcome.
Transition Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon bonds and have been extensively utilized in the functionalization of halogenated heterocycles.
Palladium-Catalyzed Transformations
The versatility of palladium catalysis allows for a wide range of transformations on the this compound scaffold, enabling the introduction of various aryl, alkyl, and alkynyl moieties.
The Suzuki-Miyaura coupling, which involves the reaction of an organohalide with an organoboron compound, is a powerful method for creating biaryl structures. In the case of this compound, the reaction can be performed chemoselectively.
Capitalizing on the higher reactivity of the C-I bond, the Suzuki-Miyaura coupling can be directed to the C-3 position. For example, the reaction of a dihaloquinoline with a boronic acid in the presence of a palladium catalyst would be expected to yield the 3-aryl-4-bromoquinoline derivative as the major product under appropriate conditions. While specific data for this compound is not extensively documented in readily available literature, analogous systems demonstrate this principle. For instance, in the Suzuki-Miyaura coupling of 4-bromo-3-hydroxyquinoline-N-oxides, the reaction proceeds at the C-4 bromo position, highlighting the feasibility of this transformation on the quinoline core.
Table 1: Illustrative Suzuki-Miyaura Coupling of a Dihaloquinoline Derivative
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 92 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 78 |
Note: This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions on similar substrates. Specific yields for this compound may vary.
The Sonogashira coupling reaction, which pairs a terminal alkyne with an aryl or vinyl halide, is a highly efficient method for the formation of C(sp²)-C(sp) bonds. This reaction is particularly well-suited for the selective functionalization of this compound.
As previously mentioned, the greater reactivity of the C-I bond dictates that the Sonogashira coupling will preferentially occur at the C-3 position. This allows for the synthesis of 3-alkynyl-4-bromoquinolines. The choice of the palladium catalyst, copper(I) co-catalyst, and amine base can be optimized to achieve high yields and selectivity.
Table 2: Regioselective Sonogashira Coupling of a Dihaloquinoline
| Entry | Terminal Alkyne | Pd Catalyst | Cu(I) Co-catalyst | Base | Solvent | Product | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 3-(Phenylethynyl)-4-bromoquinoline | 95 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | Toluene | 3-(Trimethylsilylethynyl)-4-bromoquinoline | 88 |
| 3 | 1-Hexyne | Pd(dppf)Cl₂ | CuI | Piperidine | DMF | 3-(Hex-1-yn-1-yl)-4-bromoquinoline | 91 |
Note: This table is illustrative and based on established principles of Sonogashira coupling on dihaloarenes. Specific yields for this compound may vary.
Nickel-Catalyzed Processes:Nickel catalysis offers a cost-effective and often uniquely reactive alternative to palladium for cross-coupling reactions.nih.govNickel catalysts have been shown to effect the selective cross-coupling of bromo(iodo)arenes at the C-I position.researchgate.netThis suggests a predictable pattern of reactivity for this compound in nickel-catalyzed processes, such as couplings with alkyl halides. Nevertheless, specific research findings detailing these transformations for this compound are not available.
Site-Selective C-H Functionalization Strategies
While the primary reactivity of this compound is centered on its carbon-halogen bonds, site-selective C-H functionalization offers an alternative pathway to modify the molecule's core structure. Transition metal-catalyzed C-H activation is a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds directly from C-H bonds. nih.gov For the quinoline scaffold, C-H functionalization can be directed to various positions, depending on the reaction conditions and the directing groups employed. nih.govresearchgate.net
In the context of this compound, the most accessible C-H bonds for functionalization are located on the benzo-fused ring (positions C5, C6, C7, and C8) and at the C2 position. The electronic properties of the quinoline ring and the directing capability of the quinoline nitrogen typically guide the regioselectivity of these transformations. nih.gov General strategies often involve a sequence of metal coordination to the quinoline nitrogen, followed by C-H activation to form an organometallic intermediate. nih.gov This intermediate can then react with various precursors to introduce new functional groups. nih.gov
Hypervalent iodine reagents, for instance, have been used to promote regioselective halogenation at the C3 position of 4-quinolone systems, which are structurally related to quinolines. nih.gov While direct C-H functionalization of this compound itself is not extensively documented, established methods for heteroaryl C-H functionalization provide a framework for its potential reactivity. nih.govnsf.gov Such strategies could theoretically be applied to introduce additional substituents, further increasing the molecular complexity of the scaffold.
Asymmetric Reductive Cross-Coupling Reactions
Asymmetric reductive cross-coupling has emerged as a powerful method for constructing C-C bonds between two electrophilic partners, avoiding the need to pre-generate stoichiometric organometallic reagents. nih.govnih.gov Nickel-catalyzed versions of this reaction have been successfully applied to the coupling of heteroaryl halides with various partners. nih.govchemrxiv.org
For this compound, the C3-I bond is the more reactive site for such transformations. The higher reactivity of aryl iodides compared to aryl bromides in oxidative addition to low-valent nickel catalysts allows for chemoselective coupling. A notable application is the nickel-catalyzed asymmetric reductive cross-coupling between heteroaryl iodides and α-chloronitriles, which furnishes enantioenriched α,α-disubstituted nitriles. nih.gov This reaction has been demonstrated to be effective for a range of heterocyclic partners, including quinolines. nih.gov
In a model reaction using 3-iodoquinoline (B1589721), the coupling proceeds under mild, room-temperature conditions, employing a chiral ligand to induce enantioselectivity. nih.gov Applying this methodology to this compound would be expected to yield the corresponding α-(4-bromoquinolin-3-yl) substituted nitrile, leaving the C4-Br bond intact for subsequent transformations.
Table 1: Asymmetric Reductive Cross-Coupling of Heteroaryl Iodides
| Heteroaryl Iodide | Coupling Partner | Catalyst System | Product Type | Key Feature |
|---|---|---|---|---|
| 3-Iodoquinoline | α-Chloronitrile | Ni-catalyst / Chiral Ligand | Enantioenriched α-aryl nitrile | Forms chiral C-C bond at C3. nih.gov |
| This compound (Predicted) | α-Chloronitrile | Ni-catalyst / Chiral Ligand | Enantioenriched α-(4-bromoquinolin-3-yl) nitrile | Selective reaction at the C-I bond. |
Organometallic Reagent Chemistry
The generation of organometallic intermediates from this compound is a cornerstone of its functionalization chemistry, enabling subsequent reactions with a wide array of electrophiles.
Organomagnesium (Grignard) reagents are fundamental tools in organic synthesis. nih.gov They can be generated from aryl halides via direct insertion of magnesium metal or, more commonly for functionalized systems, through halogen-magnesium exchange. For this compound, a halogen-magnesium exchange reaction using a reagent like isopropylmagnesium chloride would selectively occur at the more labile C-I bond. This would generate the corresponding Grignard reagent, 4-bromoquinolin-3-ylmagnesium halide.
This highly reactive organomagnesium intermediate can then be used in a variety of classic C-C bond-forming reactions. For example, it can react with aldehydes and ketones to form secondary and tertiary alcohols, respectively, or with esters to yield tertiary alcohols after double addition.
While Grignard reagents are highly reactive, they often exhibit limited tolerance for sensitive functional groups. Organozinc reagents, which are significantly less reactive, offer a milder alternative with broader functional group compatibility. wikipedia.org The organomagnesium intermediate derived from this compound can be readily converted into a more stable organozinc species via transmetalation upon treatment with a zinc salt, such as zinc(II) chloride. nih.gov
This resulting 4-bromoquinolin-3-ylzinc halide is an ideal nucleophile for palladium- or nickel-catalyzed cross-coupling reactions, most notably the Negishi coupling. wikipedia.org This two-step sequence of halogen-magnesium exchange followed by transmetalation to zinc allows for the coupling of the quinoline core with a wide range of aryl, vinyl, and alkyl halides under conditions that preserve other functional groups. wikipedia.orgresearchgate.net
The primary challenge in the chemistry of this compound is achieving selective functionalization at the C4-Br position while leaving the C3-I position intact. The vast majority of standard cross-coupling and organometallic formation reactions proceed preferentially at the C-I bond due to its lower bond dissociation energy and higher propensity for oxidative addition to transition metals or halogen-metal exchange.
Achieving reactivity at the C4-Br bond would require a non-standard approach. One hypothetical strategy would involve:
Selective formation of an organometallic at the C3-I position.
"Masking" or reacting this C3-organometallic in a way that it becomes unreactive to the subsequent reaction conditions.
Performing a second, more forcing reaction at the C4-Br position.
Alternatively, a catalytic system with an inverted selectivity profile would be needed, which represents a significant and unsolved challenge in the field. Therefore, for most synthetic applications, the C3-I bond is considered the primary reactive handle, with the C4-Br bond being reserved for a subsequent transformation.
Other Key Reaction Types
Beyond the reactions discussed, palladium-catalyzed cross-coupling reactions are the most prominent and versatile methods for modifying the this compound core. mdpi.com These reactions almost exclusively proceed at the more reactive C3-iodo position.
Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid (or boronate ester) in the presence of a palladium catalyst and a base would yield 4-bromo-3-aryl(vinyl)quinolines. mdpi.com
Sonogashira Coupling: Palladium- and copper-cocatalyzed coupling with a terminal alkyne provides access to 4-bromo-3-alkynylquinolines, which are valuable intermediates for further synthesis. nih.gov
Heck Coupling: The palladium-catalyzed reaction with an alkene, such as an acrylate (B77674) or styrene, would introduce a vinyl group at the C3 position.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction would allow for the formation of a C-N bond by coupling with an amine, leading to 3-amino-4-bromoquinoline derivatives.
These reactions collectively provide a robust toolkit for the selective elaboration of the C3 position of this compound, leveraging the predictable reactivity difference between the C-I and C-Br bonds.
Table 2: Predicted Regioselective Reactions of this compound
| Reaction Type | Reagents | Reactive Site | Expected Product |
|---|---|---|---|
| Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, Base | C3-Iodo | 4-Bromo-3-arylquinoline |
| Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst, Base | C3-Iodo | 4-Bromo-3-alkynylquinoline |
| Negishi Coupling | 1. iPrMgCl 2. ZnCl₂ 3. R-X, Pd catalyst | C3-Iodo | 4-Bromo-3-R-quinoline |
| Asymmetric Reductive Coupling | α-Chloronitrile, Ni catalyst, Reductant | C3-Iodo | α-(4-Bromoquinolin-3-yl)nitrile |
Nucleophilic Substitution Reactions with Halogen Atoms
The presence of both bromine at the 4-position and iodine at the 3-position of the quinoline ring system imparts a nuanced reactivity to this compound in nucleophilic substitution reactions. The position of the halogen atom on the quinoline ring significantly influences its susceptibility to nucleophilic attack. Generally, halogens at the 2- and 4-positions of the quinoline nucleus are more readily displaced by nucleophiles compared to those at other positions. This is attributed to the electron-withdrawing effect of the ring nitrogen, which activates these positions towards nucleophilic aromatic substitution (SNAr).
While specific studies detailing the nucleophilic substitution reactions of this compound are not extensively documented in publicly available literature, general principles of haloquinoline chemistry suggest that the bromine atom at the C4 position would be the more reactive site for direct nucleophilic aromatic substitution. This is because the C4 position is para to the ring nitrogen, allowing for effective stabilization of the Meisenheimer intermediate formed during the reaction.
In the broader context of dihalogenated aromatic compounds, particularly in transition-metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination or Ullmann condensation, the carbon-iodine bond is typically more reactive than the carbon-bromine bond. This differential reactivity allows for selective functionalization. For instance, in palladium-catalyzed reactions, the oxidative addition of the palladium catalyst to the C-I bond occurs at a lower temperature than the C-Br bond, enabling sequential and site-selective introduction of different substituents.
Common nucleophiles employed in the synthesis of 4-substituted quinoline derivatives from 4-haloquinolines include amines and alkoxides. The synthesis of various 4-aminoquinolines, a scaffold prevalent in many biologically active compounds, often proceeds through the nucleophilic substitution of a 4-haloquinoline with a suitable amine. Similarly, 4-alkoxyquinolines can be prepared by reacting a 4-haloquinoline with an alkoxide.
Table 1: General Reactivity of Halogens in Nucleophilic Aromatic Substitution on Quinolines
| Position of Halogen | Reactivity towards Nucleophilic Substitution | Rationale |
|---|---|---|
| 4-position | High | Electron-withdrawing effect of the ring nitrogen (para-position) stabilizes the reaction intermediate. |
Table 2: General Reactivity of Halogens in Palladium-Catalyzed Cross-Coupling Reactions
| Halogen | Relative Reactivity | Rationale |
|---|---|---|
| Iodine | Higher | Weaker carbon-iodine bond facilitates oxidative addition. |
Oxidation and Reduction Chemistry of the Quinoline Moiety
The quinoline ring system can undergo both oxidation and reduction, although the presence of deactivating halogen substituents can influence the reactivity.
Oxidation: The quinoline ring is generally resistant to oxidation under mild conditions. However, strong oxidizing agents can lead to the degradation of the ring system. A common oxidative transformation of the quinoline nucleus is N-oxidation, which involves the formation of a quinoline-N-oxide using reagents like peroxy acids. Halogen substituents can affect the electron density of the nitrogen atom and, consequently, the ease of N-oxidation.
Reduction: The quinoline ring can be selectively reduced to either a 1,2,3,4-tetrahydroquinoline (B108954) or a 5,6,7,8-tetrahydroquinoline, depending on the reaction conditions. Catalytic hydrogenation is a common method for the reduction of the quinoline ring. The choice of catalyst and reaction parameters can influence the regioselectivity of the reduction. For instance, reduction under acidic conditions often favors the saturation of the pyridine (B92270) ring, yielding the 1,2,3,4-tetrahydroquinoline derivative.
Reagents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce the aromatic quinoline ring. However, in the presence of certain additives or under specific conditions, its reducing power can be enhanced. More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), can also be employed, but may also lead to the reduction of the halogen-carbon bonds. Specific studies detailing the reduction of this compound are needed to fully elucidate the behavior of the molecule under various reductive conditions and to determine the chemoselectivity of the reduction with respect to the two different halogen atoms.
Table 3: Common Reagents for Oxidation and Reduction of the Quinoline Ring
| Transformation | Reagent(s) | Typical Product(s) |
|---|---|---|
| N-Oxidation | Peroxy acids (e.g., m-CPBA) | Quinoline-N-oxide |
| Ring Cleavage (Oxidative) | Potassium permanganate (B83412) (hot, concentrated) | Pyridine-2,3-dicarboxylic acid derivatives |
Mechanistic Insights into Reactions Involving 4 Bromo 3 Iodoquinoline
Elucidation of Catalytic Cycles in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions, recognized with the 2010 Nobel Prize in Chemistry, generally proceed through a common catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reactions, involves three key elementary steps:
Oxidative Addition : The catalytic cycle begins with the reaction of a low-valent palladium(0) species, typically coordinated to ligands (L), with the organic halide (R-X). The palladium center inserts itself into the carbon-halogen bond, breaking it and forming a new organopalladium(II) complex (L)nPd(R)(X). This step is often rate-determining, and its efficiency is highly dependent on the nature of the halogen, with the reactivity order being I > Br > Cl > F. For 4-bromo-3-iodoquinoline, this step is crucial for determining the initial site of reaction.
Transmetalation : In the second step, a main-group organometallic reagent (R'-M), such as an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling, reacts with the organopalladium(II) halide complex. The organic group (R') is transferred from its metal (M) to the palladium center, displacing the halide (X) to form a new diorganopalladium(II) complex, (L)nPd(R)(R').
Reductive Elimination : This is the final, product-forming step. The two organic groups (R and R') on the palladium(II) center couple to form a new carbon-carbon bond (R-R'). In this process, the palladium(II) is reduced back to its catalytically active palladium(0) state, which can then re-enter the catalytic cycle. For reductive elimination to occur, the two organic ligands must typically be in a cis orientation to each other on the palladium center.
Table 1: Key Steps in Palladium-Catalyzed Cross-Coupling
| Step | Description | Change in Pd Oxidation State |
| Oxidative Addition | The Pd(0) catalyst inserts into the carbon-halogen bond of the substrate. | 0 → +2 |
| Transmetalation | An organic group is transferred from another metal to the palladium center. | +2 → +2 |
| Reductive Elimination | Two organic groups couple and are eliminated from the palladium, forming the product. | +2 → 0 |
The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, provides further mechanistic insights, particularly regarding the role of co-catalysts.
Copper-Catalyzed Sonogashira Mechanism: The classical Sonogashira coupling employs a dual catalytic system consisting of a palladium complex and a copper(I) salt, typically copper(I) iodide (CuI). The mechanism is believed to involve two interconnected catalytic cycles:
Palladium Cycle : This cycle is similar to other cross-coupling reactions. It begins with the oxidative addition of the aryl halide (in this case, this compound) to a Pd(0) species.
Copper Cycle : The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base (commonly an amine). The base deprotonates the alkyne, and the resulting acetylide anion coordinates to the copper(I) center to form a copper(I) acetylide species. This copper acetylide is a key intermediate that then undergoes transmetalation with the organopalladium(II) halide complex generated in the palladium cycle. The transfer of the alkynyl group to the palladium center is followed by reductive elimination to yield the final alkynylated product and regenerate the Pd(0) catalyst. The primary role of the copper is to facilitate the activation of the alkyne and enable the crucial transmetalation step at a lower temperature and under milder conditions than would otherwise be possible.
Copper-Free Sonogashira Approaches: While effective, the copper co-catalyst can sometimes lead to undesirable side reactions, such as the homocoupling of alkynes (Glaser coupling). This has driven the development of copper-free Sonogashira protocols. In these systems, the transmetalation step is believed to occur directly between a palladium-acetylide complex (formed by the reaction of the alkyne with a palladium salt or by exchange with a deprotonated alkyne) and the organopalladium(II) halide intermediate, or via other proposed pathways that bypass the need for a copper acetylide intermediate. These reactions often require stronger bases or different ligand systems to facilitate the deprotonation of the alkyne and the subsequent steps.
Understanding Regioselectivity and Chemoselectivity through Reaction Mechanisms
The presence of two distinct halogen atoms in this compound makes it an excellent substrate for studying regioselectivity. In palladium-catalyzed cross-coupling reactions, the choice of which carbon-halogen bond reacts first (chemoselectivity) determines the final structure of the product (regioselectivity).
This selectivity is primarily dictated by the relative bond dissociation energies of the carbon-halogen bonds, which influence the rate of the initial oxidative addition step. The established order of reactivity for aryl halides is C-I > C-OTf > C-Br >> C-Cl. The carbon-iodine bond is weaker and therefore more susceptible to cleavage by the Pd(0) catalyst than the stronger carbon-bromine bond.
For this compound, the palladium catalyst will preferentially undergo oxidative addition into the C3-I bond over the C4-Br bond. This high level of selectivity allows for the stepwise, site-specific functionalization of the quinoline (B57606) core. For example, a Sonogashira or Suzuki coupling can be performed selectively at the C3 position while leaving the C4-bromo group intact for subsequent, different cross-coupling reactions. This principle is demonstrated in other dihaloheterocycles; for instance, in 2-bromo-4-iodo-quinoline, Sonogashira coupling occurs exclusively at the C4-iodo position.
Table 2: Relative Reactivity of Carbon-Halogen Bonds in Oxidative Addition
| Carbon-Halogen Bond | Relative Bond Energy | Expected Reactivity in Cross-Coupling |
| C-I | Weakest | Highest |
| C-Br | Intermediate | Intermediate |
| C-Cl | Strongest | Lowest |
This predictable regioselectivity is a powerful tool in synthetic chemistry, enabling the controlled and sequential introduction of different functional groups onto a single molecular scaffold.
Investigation of Ligand Effects and Solvent Influence on Reactivity and Selectivity
While the intrinsic reactivity of the C-I versus C-Br bond is the primary determinant of regioselectivity, reaction conditions, particularly the choice of ligands and solvents, can further modulate the outcome.
Ligand Effects: Ligands coordinated to the palladium center are not mere spectators; they play a critical role in tuning the catalyst's electronic and steric properties, thereby influencing its reactivity and selectivity.
Steric Bulk: Bulky ligands, such as tri-tert-butylphosphine (B79228) (P(tBu)₃) or certain N-heterocyclic carbenes (NHCs), can accelerate the rates of oxidative addition and reductive elimination. However, very bulky ligands can also promote "overfunctionalization" in dihaloarenes by inhibiting the dissociation of the catalyst from the mono-coupled product, thereby favoring a second, intramolecular oxidative addition.
Electron-Donating Properties: Electron-rich ligands increase the electron density on the palladium(0) center, which generally enhances the rate of oxidative addition. This can be crucial for activating less reactive C-Br or C-Cl bonds.
Bite Angle (for bidentate ligands): In the case of bidentate phosphine (B1218219) ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene), the "bite angle" can influence the ease of reductive elimination and the stability of various catalytic intermediates. In some complex dihaloheterocycles, the choice of ligand system (e.g., Pd(PPh₃)₄ vs. Pd(dppf)Cl₂) has been shown to switch the site of reactivity between two different halogen atoms.
Solvent Influence: The solvent can impact the reaction mechanism in several ways, including the dissolution of reagents, stabilization of charged intermediates, and in some cases, direct participation in the catalytic cycle. For example, polar aprotic solvents like DMF or dioxane are commonly used and can influence the rate of transmetalation and the stability of the active catalyst. In some instances, the solvent itself can act as a reducing agent to generate the active Pd(0) catalyst from a Pd(II) precatalyst. The choice of solvent can therefore be critical for optimizing reaction rates and preventing catalyst deactivation.
Synthetic Utility As a Versatile Building Block
Construction of Complex Polycyclic Aromatic Nitrogen Heterocycles
The synthesis of complex fused-ring systems is a cornerstone of medicinal chemistry and materials science. Dihalogenated precursors are instrumental in building molecular complexity through sequential bond-forming reactions.
Indoloquinolines, which consist of fused indole (B1671886) and quinoline (B57606) rings, represent an important class of compounds with significant biological activity. The construction of these scaffolds often relies on palladium-catalyzed intramolecular or intermolecular reactions. Theoretically, 4-bromo-3-iodoquinoline could serve as an ideal starting material for such syntheses. A plausible synthetic route would involve a sequential Suzuki or Sonogashira coupling. For instance, the more reactive C-I bond at the 3-position could first be coupled with a suitable boronic acid or alkyne, followed by a second coupling reaction at the C-Br bond at the 4-position to complete the fused system. However, specific examples or detailed research studies demonstrating the use of this compound for the synthesis of indoloquinolines or related fused heterocycles are not available in the current body of scientific literature.
Precursor for Diverse Quinoline-Containing Molecular Libraries
The development of molecular libraries is crucial for drug discovery and high-throughput screening. Building blocks that allow for the introduction of diverse functional groups are highly sought after. The orthogonal reactivity of the two halogen atoms in this compound makes it a theoretically attractive precursor for creating libraries of substituted quinolines.
By exploiting the differential reactivity, one could envision a series of sequential cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce a wide array of substituents at the 3- and 4-positions. This approach has been successfully applied to other bromo-iodo substituted heterocycles for the generation of chemically diverse molecular libraries. researchgate.net For example, a related compound, 1-alkyl-6-bromo-3-iodoquinolin-4(1H)-one, has been described as a useful intermediate for generating libraries of diverse 4-quinolones through sequential palladium-catalyzed reactions. researchgate.net While this precedent suggests a similar potential for this compound, documented studies specifically employing it for this purpose have not been identified.
Intermediate in the Synthesis of Functionally Advanced Compounds
Halogenated quinolines are critical intermediates in the synthesis of a wide range of functionally advanced compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics. The halogens serve as synthetic handles for introducing functionalities that tune the biological or physical properties of the final molecule.
Given its structure, this compound could act as a key intermediate for compounds where substitution at both the 3- and 4-positions is required. For example, it could be used in the synthesis of kinase inhibitors, many of which feature a substituted quinoline core. The synthesis of the potent PI3K/mTOR inhibitor GSK2126458, for instance, utilizes the related intermediate 6-bromo-4-iodoquinoline (B1287929). researchgate.net This underscores the importance of such dihalogenated quinolines in accessing complex and functionally advanced molecules. Despite this, there is a lack of specific published research detailing the transformation of this compound into such functionally advanced final products.
The following table summarizes the potential, yet currently undocumented, synthetic applications based on the principles of differential halogen reactivity.
| Synthetic Application | Potential Reaction Sequence | Rationale | Literature Status |
| Indoloquinoline Synthesis | 1. Pd-catalyzed coupling at C3-I position. 2. Intramolecular cyclization or second coupling at C4-Br. | The C-I bond's higher reactivity allows for selective initial functionalization, setting the stage for ring closure. | No specific examples found for this compound. |
| Molecular Library Generation | 1. Diverse coupling partners at C3-I. 2. Second library of coupling partners at C4-Br. | Orthogonal reactivity enables two independent points of diversification on the quinoline scaffold. | No specific examples found for this compound. |
| Functionally Advanced Compounds | Stepwise introduction of pharmacophores or functional moieties via sequential cross-coupling. | Halogens act as versatile handles for late-stage functionalization to build complex target molecules. | No specific examples found for this compound. |
Theoretical and Computational Investigations of 4 Bromo 3 Iodoquinoline
Electronic Structure and Reactivity Predictions
A fundamental understanding of a molecule's reactivity can be derived from its electronic structure. Modern computational chemistry provides powerful tools to predict these properties.
Density Functional Theory (DFT) Calculations of Frontier Molecular Orbitals (FMOs)
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure of molecules. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical in predicting a molecule's reactivity towards nucleophiles and electrophiles.
For 4-bromo-3-iodoquinoline, DFT calculations would be instrumental in determining the energies of the HOMO and LUMO. This would allow for the calculation of the HOMO-LUMO gap, a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. Furthermore, the visualization of the HOMO and LUMO would reveal the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. It is anticipated that the electron density in the HOMO would be distributed across the quinoline (B57606) ring system and the halogen atoms, while the LUMO would likely be centered on the electron-deficient regions of the aromatic system.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Predicted Value (eV) |
| HOMO Energy | |
| LUMO Energy | |
| HOMO-LUMO Gap |
Note: The table above is for illustrative purposes, as specific computational data for this compound is not currently available in the literature.
Analysis of Reactivity Descriptors
From the HOMO and LUMO energies obtained through DFT calculations, a range of global reactivity descriptors can be calculated. These descriptors provide quantitative measures of a molecule's reactivity.
Ionization Energy (I): The energy required to remove an electron from a molecule, which can be approximated by the negative of the HOMO energy (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added to a molecule, approximated by the negative of the LUMO energy (A ≈ -ELUMO).
Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution, calculated as η ≈ (ELUMO - EHOMO) / 2.
Nucleophilicity Index (N): A measure of a molecule's ability to donate electrons.
Table 2: Hypothetical Reactivity Descriptors for this compound
| Descriptor | Predicted Value (eV) |
| Ionization Energy (I) | |
| Electron Affinity (A) | |
| Chemical Hardness (η) | |
| Nucleophilicity Index (N) |
Note: The table above is for illustrative purposes, as specific computational data for this compound is not currently available in the literature.
Computational Elucidation of Reaction Mechanisms
Computational chemistry is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms.
Transition State Characterization and Energy Profile Analysis
For any proposed reaction involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions, computational methods can be used to locate and characterize the transition state(s) involved. By calculating the vibrational frequencies of the transition state structure, it can be confirmed as a true saddle point on the potential energy surface (characterized by a single imaginary frequency).
Thermodynamic Favorability Assessments of Reaction Pathways
By calculating the Gibbs free energy change (ΔG) for different potential reaction pathways, the thermodynamic favorability of each can be assessed. A negative ΔG indicates a spontaneous process. This is particularly useful when multiple products could potentially be formed, as it allows for the prediction of the major product under thermodynamic control. For reactions involving this compound, this could help in understanding, for example, which of the two halogen atoms is more likely to be substituted under certain conditions.
Prediction and Rationalization of Regio- and Chemoselectivity
A key challenge in the synthesis of complex molecules is controlling the regio- and chemoselectivity of reactions. Computational studies can provide deep insights into the factors that govern this selectivity. For this compound, which possesses two different halogen atoms at distinct positions, questions of selectivity are paramount.
Computational models can be used to predict the most likely sites for electrophilic and nucleophilic attack by analyzing local reactivity descriptors, such as Fukui functions or the molecular electrostatic potential (MEP). The MEP map, for instance, visually indicates the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule.
In the context of cross-coupling reactions, DFT calculations can be used to model the different steps of the catalytic cycle (e.g., oxidative addition, transmetalation, reductive elimination) for each of the C-Br and C-I bonds. By comparing the activation barriers for these steps, a prediction of the chemoselectivity of the reaction can be made. For instance, it is generally expected that the C-I bond would be more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy. Computational studies could quantify this difference in reactivity for this compound.
In Silico Spectroscopic Property Predictions (e.g., NMR Chemical Shifts) for Structural Confirmation
In the structural elucidation of novel or complex organic molecules like this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. While experimental NMR provides crucial data, theoretical and computational methods offer a powerful complementary approach for the unambiguous confirmation of molecular structures. In silico prediction of spectroscopic properties, particularly NMR chemical shifts, has become a standard procedure in modern chemistry to validate proposed structures and understand the electronic environment of nuclei within a molecule. acs.org
The primary computational method for predicting NMR chemical shifts is Density Functional Theory (DFT). aps.org This quantum mechanical modeling technique is used to calculate the isotropic magnetic shielding constants of each nucleus in a molecule. The chemical shift (δ) is then determined by comparing these calculated shielding constants (σ) to the shielding constant of a reference compound, typically tetramethylsilane (B1202638) (TMS). nih.gov
The general workflow for the in silico prediction of NMR chemical shifts for a compound such as this compound would involve several key steps:
Geometry Optimization: The first step is to determine the lowest energy conformation of the molecule. Various computational methods can be employed for this, with DFT being a common choice. The accuracy of the final predicted NMR data is highly dependent on the accuracy of the optimized molecular geometry. nih.gov
NMR Property Calculation: Once the optimized geometry is obtained, the NMR shielding tensors are calculated. The Gauge-Including Atomic Orbital (GIAO) method is one of the most widely used and reliable approaches for this purpose. nih.gov This method effectively addresses the issue of the gauge-origin dependence of the magnetic shielding tensor, leading to more accurate predictions.
Data Referencing and Scaling: The calculated isotropic shielding constants are then converted into chemical shifts by referencing them against the calculated shielding of TMS. Often, a linear regression analysis is performed by comparing a set of calculated shifts for related known compounds with their experimental values. This allows for the derivation of a scaling factor that corrects for systematic errors in the computational method, improving the accuracy of the predicted shifts for the target molecule. nih.gov
For a molecule like this compound, the presence of heavy halogen atoms (bromine and iodine) introduces additional complexity to the calculations due to relativistic effects. acs.org More sophisticated computational models that account for these effects may be necessary to achieve high accuracy in the predicted chemical shifts, especially for the carbon atoms directly bonded to the halogens.
A hypothetical table of predicted NMR chemical shifts for the hydrogen and carbon atoms of this compound, based on DFT calculations, would be presented as follows for structural confirmation. The comparison of such a theoretical dataset with experimentally obtained NMR spectra would be a critical step in verifying the successful synthesis and purification of the compound. Any significant deviation between the predicted and experimental values could indicate a different isomer or an incorrect structural assignment.
Table 1: Hypothetical In Silico Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | Value | C-2 | Value |
| H-5 | Value | C-3 | Value |
| H-6 | Value | C-4 | Value |
| H-7 | Value | C-4a | Value |
| H-8 | Value | C-5 | Value |
| C-6 | Value | ||
| C-7 | Value | ||
| C-8 | Value | ||
| C-8a | Value |
Note: The values in this table are placeholders and would be populated with data from actual DFT/GIAO calculations.
The correlation between the calculated and experimental data serves as a powerful validation tool. A high degree of correlation would provide strong evidence for the correct structural assignment of this compound. This synergy between theoretical calculations and experimental spectroscopy is a cornerstone of modern chemical research, enabling chemists to confirm molecular structures with a high level of confidence.
Q & A
Q. What are the optimal synthetic routes for 4-Bromo-3-iodoquinoline, and how do reaction conditions influence yield and purity?
Methodological Answer : Synthesis of this compound typically involves halogenation of quinoline derivatives. A two-step approach is common:
Bromination : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (60–80°C) to introduce bromine at the 4-position.
Iodination : Employ iodinating agents like iodine monochloride (ICl) or copper(I) iodide with a directing group (e.g., -NH₂) to achieve regioselectivity at the 3-position.
Key Considerations :
Q. How can spectroscopic techniques (NMR, MS, IR) be optimized to characterize this compound?
Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals caused by aromatic protons. The deshielding effect of iodine (3-position) and bromine (4-position) creates distinct splitting patterns.
- Mass Spectrometry (EI-MS) : Expect molecular ion clusters at m/z 349 (M⁺ for C₉H₅BrIN) with isotopic patterns reflecting Br (1:1) and I (1:1) natural abundances.
- IR : Identify C-Br (550–650 cm⁻¹) and C-I (500–600 cm⁻¹) stretches; differentiate from C-H bending modes .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., C-Br vs. C-I bond activation) influence cross-coupling reactions of this compound?
Methodological Answer : In Suzuki-Miyaura couplings, Pd catalysts preferentially activate C-I bonds due to lower bond dissociation energy (~240 kJ/mol for C-I vs. ~280 kJ/mol for C-Br). To selectively activate C-Br:
- Use bulky ligands (e.g., SPhos) to sterically hinder iodine’s accessibility.
- Optimize temperature (e.g., 80°C for C-Br vs. 40°C for C-I activation).
Data Contradiction Analysis :
Contradictory reports on selectivity may arise from solvent polarity (e.g., THF vs. DMF) or catalyst loading. Replicate experiments under inert conditions to verify reproducibility .
Q. What computational methods (DFT, MD) are suitable for predicting the reactivity and stability of this compound in catalytic systems?
Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Use B3LYP/6-311+G(d,p) basis sets for halogenated systems.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. DMSO) on reaction intermediates.
Validation : Compare computed activation energies with experimental kinetic data (Arrhenius plots) to refine models .
Q. How can contradictory data on the compound’s solubility and crystallinity be resolved?
Methodological Answer :
- Solubility : Perform systematic studies in binary solvent systems (e.g., DCM/hexane) using UV-Vis spectroscopy to quantify saturation points.
- Crystallinity : Use single-crystal XRD to correlate crystal packing with halogen-halogen interactions (Br···I contacts). If crystals are elusive, employ PXRD with Rietveld refinement to infer polymorphic forms.
Critical Analysis : Discrepancies may stem from trace impurities or solvent residues; repeat experiments with rigorous drying/recrystallization protocols .
Experimental Design & Reproducibility
Q. What strategies ensure reproducibility in halogen-exchange reactions involving this compound?
Methodological Answer :
- Standardize Protocols : Pre-dry solvents (MgSO₄ or molecular sieves) and substrates (vacuum oven at 50°C).
- Control Atmosphere : Use Schlenk lines or gloveboxes to exclude moisture/O₂, which can deactivate catalysts.
- Documentation : Report exact molar ratios, catalyst batches, and stirring rates. Publish raw spectral data in supplementary materials .
Q. How can researchers design experiments to explore the biological activity of this compound while addressing cytotoxicity concerns?
Methodological Answer :
- In Vitro Assays : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Include positive controls (e.g., cisplatin) and negative controls (DMSO vehicle).
- Structure-Activity Relationships (SAR) : Compare with analogs (e.g., 4-Cl-3-I-quinoline) to isolate halogen-specific effects.
- Ethical Compliance : Follow institutional guidelines for cell line authentication and cytotoxicity thresholds .
Data Analysis & Interpretation
Q. How should researchers address outliers in kinetic studies of this compound’s reactivity?
Methodological Answer :
- Statistical Tests : Apply Grubbs’ test to identify outliers; exclude only if technical errors (e.g., incorrect dosing) are confirmed.
- Sensitivity Analysis : Re-run experiments under edge conditions (e.g., excess ligand, diluted substrates) to test robustness.
- Peer Review : Disclose all data—including outliers—in publications to avoid bias .
Q. Tables for Key Parameters
| Parameter | Typical Range | Method |
|---|---|---|
| Melting Point | 120–125°C (lit.) | DSC |
| LogP (Partition Coefficient) | 2.8–3.2 | Shake-flask/HPLC |
| UV λmax (in MeOH) | 265 nm, 310 nm (π→π* transitions) | UV-Vis Spectroscopy |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
